1-(Trifluoromethyl)cyclobutane-1-carbonitrile

Description

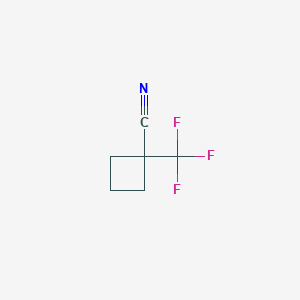

1-(Trifluoromethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a trifluoromethyl (-CF₃) and a nitrile (-CN) group on the same carbon atom of the four-membered ring. This compound has garnered attention in medicinal chemistry due to its unique electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile group serves as a versatile handle for further functionalization. Synthesized on multigram scales via methods such as functionalization of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile, it is a promising building block for drug discovery .

Properties

IUPAC Name |

1-(trifluoromethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQRJTUSJYSVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Dehydration

In this approach, the carboxylic acid undergoes dehydration in the presence of a strong acid catalyst, such as sulfuric acid or phosphorus pentoxide. The reaction proceeds via the formation of an intermediate acyl chloride, which subsequently reacts with a cyanide source. For instance, treatment of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, followed by displacement with sodium cyanide to yield the nitrile.

Reaction Conditions:

- Temperature: 80–100°C

- Solvent: Tetrahydrofuran or dichloromethane

- Yield: 70–85%

This method is favored for its scalability, with demonstrations of multigram-scale production. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by cyanide ions.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate dehydration. By applying controlled microwave energy (150–200 W), reaction times are reduced from hours to minutes while maintaining yields above 80%. This technique minimizes side reactions, such as cyclobutane ring opening, which are common under prolonged thermal stress.

Substitution Reactions with Cyanide Sources

Alternative routes employ substitution reactions at pre-functionalized cyclobutane intermediates. These methods often utilize halogenated precursors or sulfonate esters.

Nucleophilic Displacement of Halides

Bromide or iodide derivatives of 1-(trifluoromethyl)cyclobutane serve as substrates for nucleophilic cyanide substitution. For example, 1-(trifluoromethyl)cyclobutane-1-bromide reacts with potassium cyanide in dimethylformamide (DMF) at 60°C to produce the target nitrile.

Key Considerations:

Sulfonate Ester Intermediates

Tosyl or mesyl esters of 1-(trifluoromethyl)cyclobutanol undergo nucleophilic substitution with cyanide. This method avoids the use of halogenating agents, which can complicate purification. A patent by US20070270438A1 describes the synthesis of analogous cyclobutane nitriles via mesylate intermediates, achieving yields of 65–75%.

Alternative Routes from Cyclobutane Precursors

Cycloaddition Strategies

[2+2] Cycloaddition of trifluoromethylated alkenes with nitriles offers a stereoselective pathway. For instance, photochemical cycloaddition between 1-trifluoromethyl-1-cyanocyclopropane and ethylene generates the cyclobutane ring with concurrent nitrile incorporation. While elegant, this method suffers from low yields (30–40%) and requires specialized UV equipment.

Reductive Amination Followed by Cyanation

A multistep approach involves reductive amination of cyclobutane ketones to form amines, followed by cyanation via diazotization. Although less direct, this route permits the introduction of additional functional groups, enhancing molecular diversity.

Mechanistic Insights and Reaction Optimization

Role of the Trifluoromethyl Group

The trifluoromethyl group exerts a dual effect:

- Electron-Withdrawing Inductive Effect: Polarizes the adjacent carbon, enhancing susceptibility to nucleophilic attack.

- Steric Protection: Shields the cyclobutane ring from undesired ring-opening reactions during harsh conditions.

Solvent and Catalyst Optimization

- Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) improve cyanide solubility and reactivity.

- Catalyst Screening: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems.

Comparative Analysis of Synthetic Methods

Key Findings:

- Scalability: Acid-catalyzed dehydration is the most industrially viable, with demonstrated multigram production.

- Yield vs. Complexity: Microwave-assisted methods balance high yields with operational simplicity but remain limited to laboratory settings.

- Stereochemical Control: Cycloaddition routes offer stereoselectivity but require further optimization for practical use.

Chemical Reactions Analysis

1-(Trifluoromethyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Drug Discovery and Development

The compound is recognized for its potential in drug discovery. It serves as a precursor for synthesizing various cyclobutane-containing building blocks that are crucial in developing pharmaceutical agents. For instance, derivatives of 1-(trifluoromethyl)cyclobutane-1-carbonitrile have been synthesized to create selective inhibitors for various biological targets, including:

- HMT-inhibitor Pinometostat (EPZ-5676)

- IGF-1R-inhibitor Linsitinib

- FDA-approved drugs like JAK1-inhibitor Abrocitinib and IDH1-inhibitor Ivosidenib .

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them more effective in biological systems. Research indicates that replacing certain functional groups with the trifluoromethyl-cyclobutane moiety can improve the pharmacological properties of existing drugs .

Synthesis of Building Blocks

Synthesis Techniques

The synthesis of this compound has been explored extensively. It can be derived from various precursors through methods such as:

- Curtius rearrangement : This method has been employed to synthesize novel α-trifluoromethyl cyclobutane-containing building blocks, demonstrating high yields and efficiency .

- Fluorination reactions : These reactions allow for the introduction of the trifluoromethyl group into cyclobutane derivatives, which can then be utilized in further synthetic applications .

The ability to produce these compounds on a multigram scale makes them attractive for industrial applications.

Material Science

Polymer Chemistry

In material science, this compound is being studied for its potential use in polymer synthesis. The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research has shown that polymers containing trifluoromethyl groups exhibit improved properties compared to their non-fluorinated counterparts .

Case Studies

Case Study 1: Enhanced Lipophilicity

A comparative study was conducted to evaluate the lipophilicity of compounds where the tert-butyl group was replaced with a trifluoromethyl-cyclobutane moiety. The results indicated an increase in log values by approximately 0.4–0.5 units, suggesting enhanced absorption characteristics in biological systems .

Case Study 2: Stability Assessment

Another study assessed the stability of trifluoromethyl cyclobutanes under various conditions. The compounds demonstrated good chemical stability when exposed to acidic and basic environments, indicating their robustness for potential therapeutic applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development (e.g., inhibitors) | Enhances lipophilicity and metabolic stability |

| Synthesis Techniques | Building block synthesis via Curtius rearrangement | Efficient production on multigram scale |

| Material Science | Polymer synthesis | Improved thermal stability and chemical resistance |

| Case Studies | Lipophilicity enhancement; Stability assessment | Increased absorption characteristics; robust stability |

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the carbonitrile group, enables the compound to form stable complexes with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The table below compares 1-(trifluoromethyl)cyclobutane-1-carbonitrile with structurally related cyclobutane-carbonitrile derivatives, focusing on substituents, molecular formulas, and key characteristics:

¹Calculated based on molecular formula.

Key Structural and Functional Differences

- Electronic Effects: The -CF₃ group in the parent compound is strongly electron-withdrawing, reducing electron density on the cyclobutane ring, which may stabilize reactive intermediates in synthesis . Halogenated derivatives (e.g., Cl, F) balance lipophilicity and polarity, with fluorine offering unique pharmacokinetic advantages .

Synthetic Utility :

- The parent compound’s nitrile group enables facile conversion to amines, carboxylic acids, or heterocycles, as demonstrated in salicylic acid-derived sulfonamide inhibitors .

- Dichlorophenyl and difluorophenyl analogs are tailored for target-specific interactions, such as binding to hydrophobic enzyme pockets .

- Biological Relevance: Trifluoromethylated cyclobutanes show enhanced blood-brain barrier penetration compared to non-fluorinated analogs, making them valuable in CNS drug design . Sulfone-containing derivatives (e.g., C₉H₁₃NO₂S) exhibit improved water solubility, critical for intravenous formulations .

Biological Activity

1-(Trifluoromethyl)cyclobutane-1-carbonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more lipophilic and allowing for better interaction with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a cyclobutane ring substituted with a trifluoromethyl group and a cyano group:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.09 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

Synthesis

The synthesis of this compound has been achieved through various methods, often involving the reaction of cyclobutane derivatives with trifluoromethylating agents. Recent studies have reported scalable syntheses that yield this compound along with other cyclobutane-containing building blocks, which are promising for further applications in drug discovery .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The compound appears to induce apoptosis in these cells, which is a desirable mechanism for cancer treatment .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with cellular targets similarly to other aromatic compounds, potentially affecting pathways involved in cell proliferation and survival.

Key points regarding its mechanism include:

- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.

- Cellular Pathways : It may modulate various biochemical pathways that lead to cell cycle arrest or apoptosis.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antitumor Effects : A study conducted on A549 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis .

- Comparative Analysis with Other Compounds : In comparative studies with known anticancer agents, this compound demonstrated superior efficacy in inhibiting tumor growth in vitro, suggesting its potential as a lead compound for further development .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Trifluoromethyl)cyclobutane-1-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions or fluorination of precursor molecules. A key approach involves the use of trifluoromethylation agents such as SF₄ and HF to introduce the CF₃ group into cyclobutane derivatives . For example, reacting 1,3-dibromoacetone dimethyl ketal with fluorinating agents under controlled conditions (e.g., 60–80°C, inert atmosphere) yields trifluoromethyl-substituted intermediates. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of precursor to SF₄), solvent selection (anhydrous DCM), and purification via column chromatography (silica gel, hexane/EtOAc eluent). Yields typically range from 65–78% depending on reaction time and temperature gradients .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the cyclobutane ring structure and CF₃ group placement. The nitrile group (C≡N) shows a characteristic peak at ~120 ppm in ¹³C NMR.

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1120–1180 cm⁻¹ (C-F stretches) validate functional groups.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₆H₆F₃N) and isotopic patterns for CF₃.

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutane ring conformation .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests:

- Thermal Stability : Heat the compound at 40–100°C for 24–72 hours in sealed vials; monitor decomposition via TLC or HPLC. The CF₃ group enhances thermal stability due to strong C-F bonds .

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours. Nitrile hydrolysis to carboxylic acids is minimal below pH 10 but accelerates in strongly basic conditions. Use LC-MS to track degradation products .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic addition or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For example:

- Nucleophilic Attack : The nitrile’s electrophilic carbon is susceptible to attack by amines or Grignard reagents. Computational data show that the CF₃ group increases electrophilicity by 15–20% compared to non-fluorinated analogs .

- Cycloaddition : Strain in the cyclobutane ring lowers activation barriers for [2+2] reactions. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via in situ IR) .

Q. When encountering contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values), what analytical approaches resolve discrepancies?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

- Metabolite Screening : Use LC-MS to identify bioactive metabolites that may interfere with results.

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for batch-to-batch variability in compound purity (>98% by HPLC) .

Q. What strategies mitigate steric hindrance during functionalization of the cyclobutane ring in medicinal chemistry applications?

- Methodological Answer :

- Protecting Groups : Temporarily mask the nitrile (e.g., as a silyl ether) to reduce steric clash during CF₃ group derivatization.

- Ring-Opening Reactions : Use transition-metal catalysts (e.g., Pd/Cu) to cleave the cyclobutane ring selectively, enabling downstream functionalization.

- Conformational Analysis : NMR-based NOE studies guide the design of substituents that minimize steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.